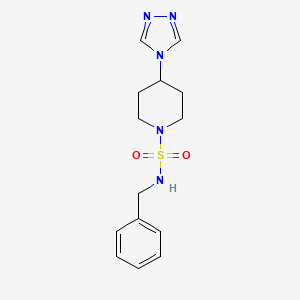![molecular formula C16H19FN2O4 B5366772 methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate](/img/structure/B5366772.png)
methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl {1-[(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl}acetate is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as FMOC-Lys(Mtt)-OH and is primarily used in the synthesis of peptides and proteins. The purpose of
Mechanism of Action
The mechanism of action of FMOC-Lys(Mtt)-OH is related to its ability to act as a protected lysine building block in the SPPS of peptides and proteins. The Fmoc group is removed using a base such as piperidine, which exposes the amino group for peptide bond formation. The Mtt group is removed using a weak acid such as trifluoroacetic acid, which exposes the amino group for further peptide bond formation.
Biochemical and Physiological Effects:
FMOC-Lys(Mtt)-OH does not have any known biochemical or physiological effects as it is primarily used in the laboratory setting for the synthesis of peptides and proteins.
Advantages and Limitations for Lab Experiments
FMOC-Lys(Mtt)-OH has several advantages for lab experiments, including its high purity, stability, and compatibility with various solvents and reagents. It also has a long shelf life, which makes it a convenient reagent to use in the laboratory setting. However, FMOC-Lys(Mtt)-OH has some limitations, including its high cost and the need for specialized equipment and expertise for its synthesis and use.
Future Directions
There are several future directions for the use of FMOC-Lys(Mtt)-OH in scientific research. One potential direction is the development of new methods for the synthesis of peptides and proteins using FMOC-Lys(Mtt)-OH. Another potential direction is the use of FMOC-Lys(Mtt)-OH in the synthesis of novel peptide-based therapeutics for the treatment of various diseases and conditions. Additionally, the use of FMOC-Lys(Mtt)-OH in the synthesis of PNAs could lead to the development of new diagnostic and therapeutic tools for the treatment of genetic diseases.
Synthesis Methods
FMOC-Lys(Mtt)-OH is synthesized using a multi-step process that involves the use of various reagents, solvents, and purification techniques. The first step involves the protection of the lysine amino acid using a tert-butyloxycarbonyl (BOC) group, which is removed in the subsequent step using trifluoroacetic acid (TFA). The next step involves the introduction of a 5-fluoro-2-methylphenylacetyl (Fmoc) group onto the lysine side chain using Fmoc-Cl and a base. The final step involves the protection of the amino group using a 4-methyltrityl (Mtt) group, which is removed using a weak acid such as trifluoroacetic acid.
Scientific Research Applications
FMOC-Lys(Mtt)-OH is primarily used in the synthesis of peptides and proteins for scientific research purposes. It is used as a protected lysine building block in the solid-phase peptide synthesis (SPPS) of peptides and proteins. SPPS is a widely used technique for the synthesis of peptides and proteins in the laboratory setting. FMOC-Lys(Mtt)-OH is also used in the synthesis of peptide nucleic acids (PNAs), which are synthetic analogs of DNA and RNA.
properties
IUPAC Name |
methyl 2-[1-[2-(5-fluoro-2-methylphenyl)acetyl]-3-oxopiperazin-2-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19FN2O4/c1-10-3-4-12(17)7-11(10)8-14(20)19-6-5-18-16(22)13(19)9-15(21)23-2/h3-4,7,13H,5-6,8-9H2,1-2H3,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOAWMROHJNKAOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)CC(=O)N2CCNC(=O)C2CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-cyano-4-(methoxymethyl)-6-methyl-2-oxo-1(2H)-pyridinyl]-N-(tetrahydro-2-furanylmethyl)acetamide](/img/structure/B5366692.png)
![8-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5366700.png)

![1-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propanoyl]-4-(2-methyl-1H-imidazol-1-yl)piperidine-4-carboxylic acid](/img/structure/B5366725.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(4-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5366729.png)
![[3-(2-aminoethyl)benzyl]{[1-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methylamine dihydrochloride](/img/structure/B5366733.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-4-methylbenzamide](/img/structure/B5366738.png)
![N-isobutyl-2-{3-oxo-1-[2-(trifluoromethyl)benzyl]-2-piperazinyl}acetamide](/img/structure/B5366744.png)
![4-(1-methyl-2-oxo-1,2-dihydro-1'H-spiro[indole-3,4'-piperidin]-1'-yl)-4-oxobutane-1-sulfonamide](/img/structure/B5366746.png)


![5-{3-[4-(4-ethyl-1H-pyrazol-5-yl)piperidin-1-yl]-3-oxopropyl}imidazolidine-2,4-dione](/img/structure/B5366769.png)
![N-[1-[(allylamino)carbonyl]-2-(2-furyl)vinyl]-4-isobutoxybenzamide](/img/structure/B5366785.png)